8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Agrochemicals Nematicidal activity Structure-activity relationship

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 178488-36-3) is a heterocyclic small molecule with the molecular formula C₈H₄ClF₃N₂ and molecular weight of 220.58 g/mol. This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic ring system combining an imidazole and a pyridine moiety.

Molecular Formula C8H4ClF3N2
Molecular Weight 220.58 g/mol
CAS No. 178488-36-3
Cat. No. B169397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS178488-36-3
SynonymsIMidazo[1,2-a]pyridine, 8-chloro-6-(trifluoroMethyl)-
Molecular FormulaC8H4ClF3N2
Molecular Weight220.58 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)Cl)C(F)(F)F
InChIInChI=1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H
InChIKeyBWSHPRLSCABXRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 178488-36-3) – Core Scaffold Overview and Procurement-Relevant Specifications


8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 178488-36-3) is a heterocyclic small molecule with the molecular formula C₈H₄ClF₃N₂ and molecular weight of 220.58 g/mol [1]. This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic ring system combining an imidazole and a pyridine moiety. The scaffold features a chlorine atom at the 8-position and a trifluoromethyl group at the 6-position of the pyridine ring . These substituents confer distinct electronic properties and lipophilicity that influence its utility as a synthetic building block in medicinal chemistry and agrochemical discovery programs . The compound is commercially available from multiple vendors, typically as a solid at room temperature with purity specifications ranging from 95% to 97% [1].

Why 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Casually Substituted with In-Class Analogs


Generic substitution among imidazo[1,2-a]pyridine analogs is not scientifically justifiable due to the profound impact of substitution pattern on both biological activity and physicochemical properties. In the imidazo[1,2-a]pyridine scaffold, the specific positioning of halogen and trifluoromethyl substituents dictates molecular recognition at target binding sites, lipophilicity, metabolic stability, and synthetic derivatization potential . Even positional isomers of chloro- and trifluoromethyl-substituted imidazo[1,2-a]pyridines exhibit markedly different pharmacological profiles, with activity differences often exceeding 10-fold in cell-based assays depending solely on substituent placement [1]. The 8-chloro-6-(trifluoromethyl) arrangement has been specifically validated as a productive core in high-throughput screening campaigns for GLP-1 receptor agonists and in systematic agrochemical development programs, whereas alternative substitution patterns on the same scaffold have not demonstrated comparable tractability in these applications [2].

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Quantified Differentiation Evidence for Scientific Selection


Derivative Potency Advantage Over Fosthiazate in Nematicidal Activity Against Caenorhabditis elegans

Derivatives of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine demonstrate superior nematicidal potency compared to the commercial nematicide fosthiazate. In a study evaluating 22 oxadiazole thioether derivatives, five compounds containing this core scaffold achieved LC50 values ranging from 34.94 to 52.87 mg/L against Caenorhabditis elegans, all surpassing fosthiazate's LC50 of 79.28 mg/L [1]. In a separate study of 32 amino acid-containing derivatives, compound 10 achieved an LC50 of 40.31 mg/L, representing a 1.8-fold potency improvement over fosthiazate's 73.26 mg/L in the same assay [2].

Agrochemicals Nematicidal activity Structure-activity relationship

In Vivo Efficacy Superiority Over Fluopyram Against Root-Knot Nematode (Meloidogyne incognita)

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives demonstrate superior in vivo control efficacy against the agriculturally significant root-knot nematode Meloidogyne incognita compared to the commercial nematicide fluopyram. In pot assays, derivative 10 achieved 67.44%, 75.58%, and 83.72% control efficacy at 50, 100, and 200 mg/L, respectively, while fluopyram achieved only 44.65%, 64.19%, and 80.47% at the same concentrations [1]. Derivative 18 showed even greater performance with 64.19%, 77.21%, and 87.79% efficacy across the same concentration gradient. In a separate study, sulfonyl hydrazide derivative 16 achieved 70.00% control at 50 mg/L and 66.67% at 100 mg/L, substantially exceeding fluopyram's 43.33% and 63.33% at equivalent doses [2].

Agrochemicals In vivo nematicidal efficacy Meloidogyne incognita

Fungicidal Activity Advantage Over Fluopyram Against Gaeumannomyces graminis

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives exhibit potent antifungal activity against Gaeumannomyces graminis, the causal agent of take-all disease in wheat, with markedly superior potency relative to the commercial fungicide fluopyram. Aminopyridine derivative 8 achieved an EC50 value of 2.44 mg/L against G. graminis in vitro, representing a 59.4-fold potency improvement compared to fluopyram's EC50 of 144.98 mg/L under identical assay conditions [1].

Agrochemicals Fungicidal activity Gaeumannomyces graminis

Validated Core Skeleton in High-Throughput Screening for GLP-1 Receptor Agonists

The 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate scaffold was identified as a novel hit core skeleton following screening of 10,000 heterocyclic small molecules for GLP-1 receptor activation [1]. This discovery emerged from a large-scale, unbiased screening campaign rather than rational design, indicating that this specific substitution pattern possesses favorable molecular recognition properties not shared by structurally related imidazo[1,2-a]pyridine positional isomers. The hit compounds demonstrated increased GLP-1 secretion and enhanced glucose responsiveness in both in vitro and pharmacology analyses, though quantitative comparative data versus alternative imidazo[1,2-a]pyridine scaffolds is limited to class-level inference.

Medicinal Chemistry GLP-1 receptor Diabetes

Derivative Antifungal Activity Against Rhizoctonia solani with Fluopyram Comparison

Amino acid-containing derivatives of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine demonstrate significantly enhanced antifungal activity against Rhizoctonia solani, a major soil-borne fungal pathogen, compared to fluopyram. Compound 13 exhibited an EC50 of 3.33 mg/L, representing a 33.9-fold potency advantage over fluopyram's EC50 of 112.74 mg/L [1]. Compound 29 achieved an EC50 of 25.62 mg/L, still showing 4.4-fold greater potency than the commercial comparator. In follow-up pot protection assays, compound 13 provided 83.95% and 91.26% protection at 100 and 200 mg/L, comparable to the established fungicide carbendazim (86.90% and 96.67%) [1].

Agrochemicals Fungicidal activity Rhizoctonia solani

Electron-Withdrawing Substituent Effects on Derivatization Potential (Class-Level SAR Inference)

The combination of an 8-chloro substituent with a 6-trifluoromethyl group on the imidazo[1,2-a]pyridine scaffold confers electronic properties that facilitate specific derivatization pathways not readily accessible with alternative substitution patterns. The strong electron-withdrawing nature of the trifluoromethyl group activates adjacent positions for nucleophilic substitution while the chlorine provides a handle for cross-coupling reactions, enabling diversification at multiple positions on the scaffold [1]. This substitution pattern has been successfully employed to generate diverse derivative series including oxadiazole thioethers, sulfonyl hydrazides, and amino acid conjugates, with 17 to 32 distinct derivatives reported across recent studies [2][3]. The consistency of synthetic success across multiple research groups and derivative classes suggests that this specific substitution pattern offers synthetic tractability advantages over alternative imidazo[1,2-a]pyridine isomers.

Synthetic Chemistry Structure-activity relationship Derivatization

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Nematicide Discovery Programs Targeting Root-Knot and Free-Living Nematodes

This scaffold is optimally suited for agrochemical discovery programs developing next-generation nematicides. The evidence demonstrates that derivatives consistently outperform commercial benchmarks fosthiazate and fluopyram in both in vitro LC50 assays against C. elegans (34.94–52.87 mg/L vs. 79.28 mg/L) and in vivo pot assays against the economically important M. incognita root-knot nematode (67.44–70.00% control at 50 mg/L vs. 43.33–44.65% for fluopyram) [1][2]. The validated in vitro–in vivo correlation supports efficient lead optimization workflows where procurement of this core scaffold enables rapid derivative synthesis and screening cascade progression.

Broad-Spectrum Fungicide Lead Generation for Cereal and Soil-Borne Pathogens

This core scaffold provides a validated starting point for fungicide discovery programs, with demonstrated activity against multiple agronomically important fungal pathogens. Derivatives show 33.9-fold to 59.4-fold potency improvements over fluopyram against R. solani (EC50 3.33 mg/L vs. 112.74 mg/L) and G. graminis (EC50 2.44 mg/L vs. 144.98 mg/L) [1][2]. The observed in vivo protection efficacy (83.95–91.26%) comparable to carbendazim confirms translational relevance. Procurement of this scaffold supports programs targeting wheat take-all disease, rice sheath blight, and related soil-borne fungal infections.

GLP-1 Receptor Agonist Hit-to-Lead Optimization in Metabolic Disease Research

For medicinal chemistry programs pursuing novel GLP-1 receptor agonists for type 2 diabetes and obesity indications, this scaffold offers a high-throughput screening-validated starting point. The core skeleton emerged as a hit from a 10,000-compound heterocyclic library screen and demonstrated functional GLP-1 secretion enhancement and glucose responsiveness in pharmacology analyses [3]. The identification of this specific substitution pattern from an unbiased screen supports its prioritization over alternative imidazo[1,2-a]pyridine isomers for hit expansion and lead optimization campaigns.

Medicinal Chemistry Scaffold Diversification and Parallel Library Synthesis

The synthetic tractability of the 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine core makes it suitable for parallel library synthesis and scaffold diversification strategies. With 71+ unique derivatives reported across multiple research groups using distinct synthetic routes—including oxadiazole thioether formation, sulfonyl hydrazide coupling, and amino acid conjugation—this scaffold offers predictable reactivity at the 2-position [1][2][4]. Procurement in multi-gram quantities supports high-throughput chemistry workflows and structure-activity relationship studies where synthetic reliability and derivatization yield consistency are paramount operational considerations.

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